
N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide is a chemical compound that features a benzamide group bonded to a phosphoryl group, which is further substituted with two pyrrolidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide typically involves the reaction of benzoyl chloride with di(pyrrolidin-1-yl)phosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine rings can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of phosphoryl derivatives with higher oxidation states.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of substituted benzamide derivatives with different functional groups replacing the pyrrolidine rings.
科学研究应用
N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphoryl group plays a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions. The pyrrolidine rings contribute to the compound’s overall stability and binding affinity.
相似化合物的比较
Similar Compounds
- N-(Di(pyrrolidin-1-yl)phosphoryl)acetamide
- N-(Di(pyrrolidin-1-yl)phosphoryl)propionamide
- N-(Di(pyrrolidin-1-yl)phosphoryl)butyramide
Uniqueness
N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide is unique due to the presence of the benzamide group, which imparts distinct chemical and biological properties compared to its acetamide, propionamide, and butyramide counterparts. The benzamide group enhances the compound’s ability to interact with aromatic systems and provides additional sites for functionalization, making it a versatile molecule for various applications.
属性
CAS 编号 |
512841-99-5 |
|---|---|
分子式 |
C15H22N3O2P |
分子量 |
307.33 g/mol |
IUPAC 名称 |
N-dipyrrolidin-1-ylphosphorylbenzamide |
InChI |
InChI=1S/C15H22N3O2P/c19-15(14-8-2-1-3-9-14)16-21(20,17-10-4-5-11-17)18-12-6-7-13-18/h1-3,8-9H,4-7,10-13H2,(H,16,19,20) |
InChI 键 |
YALHASWSWLZFPY-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)P(=O)(NC(=O)C2=CC=CC=C2)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


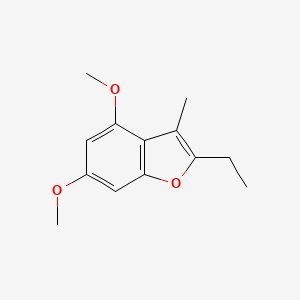
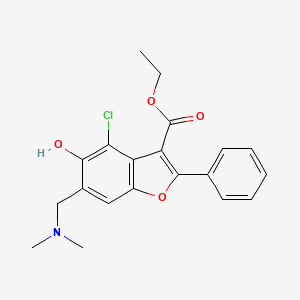
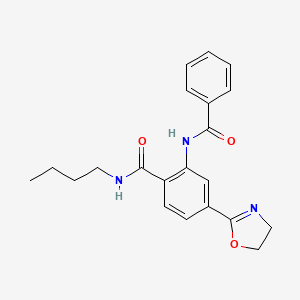
![Methyl 5-[4-(propan-2-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900208.png)
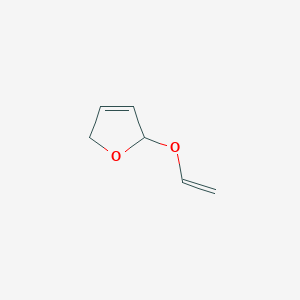






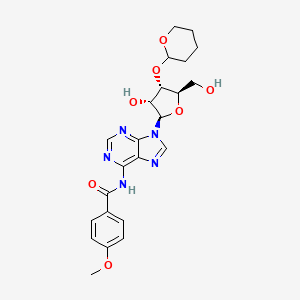
![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)

